N-(3-Chloro-4-nitrophenyl)acetamide: A Technical Guide for Researchers
N-(3-Chloro-4-nitrophenyl)acetamide: A Technical Guide for Researchers
Introduction
N-(3-Chloro-4-nitrophenyl)acetamide is a substituted acetanilide that serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the realms of pharmaceuticals and dyestuffs. Its chemical structure, featuring a chloro and a nitro group on the phenyl ring, provides multiple reaction sites, making it a versatile building block for more complex molecules. This guide provides an in-depth overview of its core properties, synthesis, and analytical characterization, tailored for professionals in chemical research and drug development.
Core Molecular and Physical Properties
A foundational understanding of a compound's properties is paramount for its effective application in synthesis and analysis.
Molecular Formula and Weight
The chemical identity of N-(3-Chloro-4-nitrophenyl)acetamide is defined by its elemental composition and mass.
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Molecular Formula: C₈H₇ClN₂O₃[1]
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Molecular Weight: 214.61 g/mol
These fundamental parameters are critical for stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data.
Physicochemical Characteristics
The physical and chemical properties of N-(3-Chloro-4-nitrophenyl)acetamide dictate its handling, purification, and reaction conditions.
| Property | Value | Source |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| CAS Number | 712-33-4 | [1] |
| pKa | 13.24 ± 0.70 (Predicted) | [1] |
| Purity | Typically ≥97% |
The solid nature of this compound at room temperature simplifies its storage and handling. The predicted pKa suggests it is a very weak acid.
Synthesis and Mechanistic Insights
The primary route for synthesizing N-(3-Chloro-4-nitrophenyl)acetamide is through the acetylation of 3-chloro-4-nitroaniline. Understanding the underlying mechanism is key to optimizing reaction conditions and yield.
Acetylation of 3-Chloro-4-nitroaniline
The most common laboratory-scale synthesis involves the reaction of 3-chloro-4-nitroaniline with an acetylating agent, such as acetic anhydride or acetyl chloride.
Reaction Scheme:
Caption: Synthesis of N-(3-Chloro-4-nitrophenyl)acetamide.
Causality of Experimental Choices:
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Choice of Acetylating Agent: Acetic anhydride is often preferred over acetyl chloride due to its lower cost, reduced corrosiveness, and the formation of acetic acid as a byproduct, which is less hazardous than the hydrogen chloride gas produced with acetyl chloride.
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Solvent Selection: A polar aprotic solvent, such as glacial acetic acid, is typically used to dissolve the starting amine and facilitate the reaction.
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Catalyst: While the reaction can proceed without a catalyst, the addition of a weak acid like vinegar (acetic acid) can enhance the rate of acetylation.[2]
Detailed Experimental Protocol
This protocol outlines a standard procedure for the synthesis of N-(3-Chloro-4-nitrophenyl)acetamide.
Materials:
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3-Chloro-4-nitroaniline
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Acetic anhydride
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Glacial acetic acid
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Ice
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Distilled water
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Beaker, magnetic stirrer, and stir bar
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Buchner funnel and filter paper
Procedure:
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In a beaker, dissolve a known quantity of 3-chloro-4-nitroaniline in a minimal amount of glacial acetic acid with stirring.
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Slowly add a slight molar excess of acetic anhydride to the solution.
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Continue stirring the reaction mixture at room temperature for approximately 30 minutes.
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Pour the reaction mixture into a beaker containing ice and water to precipitate the product.
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Collect the solid product by vacuum filtration using a Buchner funnel.
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Wash the product with cold distilled water to remove any remaining acetic acid.
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Dry the product, for example, in a desiccator or a low-temperature oven.
Self-Validating System:
The success of the synthesis can be initially assessed by the formation of a precipitate upon addition to ice water. Further validation is achieved through the analytical methods described in the following section.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized N-(3-Chloro-4-nitrophenyl)acetamide.
Spectroscopic and Chromatographic Methods
A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization of the compound.
| Analytical Method | Expected Outcome |
| Infrared (IR) Spectroscopy | Presence of characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II), as well as absorptions corresponding to the aromatic ring, chloro, and nitro functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum will show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The ¹³C NMR spectrum will confirm the number of unique carbon environments. |
| Mass Spectrometry (MS) | The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (214.61 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine. |
| Thin-Layer Chromatography (TLC) | A single spot with a specific retention factor (Rf) value in an appropriate solvent system (e.g., ethyl acetate-hexane) indicates the purity of the compound.[3] |
Workflow for Quality Control
The following workflow ensures the synthesized product meets the required quality standards for further use in research and development.
Caption: Quality control workflow for N-(3-Chloro-4-nitrophenyl)acetamide.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling N-(3-Chloro-4-nitrophenyl)acetamide.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
N-(3-Chloro-4-nitrophenyl)acetamide is a valuable intermediate in organic synthesis. The nitro group can be reduced to an amine, which can then be further functionalized. The chloro group can also participate in various coupling reactions. These properties make it a useful starting material for the synthesis of:
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Pharmaceuticals: As a building block for more complex active pharmaceutical ingredients (APIs). For instance, related acetamides have been used in the synthesis of kinase inhibitors with potential anticancer activity.[6]
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Dyes and Pigments: The chromophoric nitro group and the potential for diazotization of the corresponding amine make it a precursor for azo dyes.
Conclusion
N-(3-Chloro-4-nitrophenyl)acetamide is a versatile chemical intermediate with well-defined properties and established synthetic routes. A thorough understanding of its molecular characteristics, synthesis, and analytical validation is crucial for its effective and safe use in research and development. This guide provides the foundational knowledge required by scientists to confidently incorporate this compound into their synthetic workflows.
References
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